molecular formula C18H13F4N3OS B460261 3-amino-N-cyclopropyl-6-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 488796-80-1

3-amino-N-cyclopropyl-6-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B460261
CAS No.: 488796-80-1
M. Wt: 395.4g/mol
InChI Key: HQSVNISQUJXGAL-UHFFFAOYSA-N
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Description

3-amino-N-cyclopropyl-6-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine atoms and a cyclopropyl group in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-cyclopropyl-6-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thienopyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a thiophene precursor.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Amination and cyclopropylation:

    Fluorination: The incorporation of the fluorophenyl group can be carried out using electrophilic fluorination reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

    Oxidation products: Nitroso or nitro derivatives.

    Reduction products: Alcohol derivatives.

    Substitution products: Various substituted thienopyridines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of fluorine atoms can enhance its binding affinity and selectivity towards the target.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridines: Such as clopidogrel and prasugrel, which are known for their antiplatelet activity.

    Fluorinated compounds: Such as fluoxetine and fluticasone, which exhibit enhanced biological activity due to the presence of fluorine atoms.

Uniqueness

The unique combination of a cyclopropyl group, fluorophenyl group, and trifluoromethyl group in 3-amino-N-cyclopropyl-6-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-amino-N-cyclopropyl-6-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F4N3OS/c19-9-3-1-8(2-4-9)12-7-11(18(20,21)22)13-14(23)15(27-17(13)25-12)16(26)24-10-5-6-10/h1-4,7,10H,5-6,23H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSVNISQUJXGAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=C(C=C4)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F4N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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